AA 29504

概要

科学的研究の応用

AA 29504 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the modulation of gamma-aminobutyric acid type A receptors.

Biology: Employed in research involving neurotransmission and synaptic plasticity.

Medicine: Investigated for its potential anxiolytic effects and its role in reducing motor coordination in animal models.

Industry: Utilized in the development of new pharmacological agents targeting gamma-aminobutyric acid type A receptors

作用機序

AA 29504は、ガンマアミノ酪酸A型受容体のポジティブアロステリックモジュレーターとして作用します。これは、受容体複合体上の異なる部位に結合することにより、受容体のガンマアミノ酪酸に対する応答を高めます。この調節により、塩化物イオンの流入が増加し、神経細胞の過分極と神経細胞の興奮性の低下につながります。 この化合物は、アルファ1ベータ3ガンマ2サブユニットを含むシナプス受容体よりも、アルファ4ベータ3デルタサブユニットを含むシナプス外受容体に特異性を示します .

生化学分析

Biochemical Properties

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .

Cellular Effects

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate exhibits diverse effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating their catalytic activities. This binding often occurs at the active site of the enzyme, where the compound forms specific interactions with amino acid residues. Furthermore, ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate can lead to cumulative effects on cellular processes, potentially resulting in altered cell function or viability .

Dosage Effects in Animal Models

The effects of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or reducing disease symptoms. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .

Metabolic Pathways

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments or tissues. The compound’s distribution can significantly impact its efficacy and toxicity, as it determines the concentration of the compound at its target sites .

Subcellular Localization

Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. For example, the compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

準備方法

合成経路と反応条件

AA 29504の合成には、2-アミノ-4-[(2,4,6-トリメチルフェニル)メチル]アミノ]アニリンとクロロギ酸エチルの反応が関与しています。この反応は通常、ジクロロメタンなどの有機溶媒中で、トリエチルアミンなどの塩基によって提供される塩基性条件下で行われます。 生成物は、その後、再結晶またはクロマトグラフィーによって精製され、高純度の化合物が得られます .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 自動反応器と連続フローシステムの使用により、効率性とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

AA 29504は、アミノ基とカルバメート官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロアルカンとアシルクロリドがあり、反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ハロアルカンとの置換反応によりN-アルキル誘導体が生成され、酸化反応により対応する酸化物が生成されます .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: ガンマアミノ酪酸A型受容体の調節を研究するためのツールとして使用されます。

生物学: 神経伝達とシナプス可塑性に関する研究に使用されます。

医学: 不安解作用の可能性と動物モデルにおける運動協調の低下における役割について調査されています。

類似化合物との比較

類似化合物

レチガビン: ガンマアミノ酪酸A型受容体の別のモジュレーターですが、より高い効力を持っています。

ジアゼパム: ガンマアミノ酪酸A型受容体も調節しますが、異なる結合部位を通じて調節する、よく知られたベンゾジアゼピンです。

独自性

AA 29504は、アルファ4ベータ3デルタサブユニットを含むシナプス外ガンマアミノ酪酸A型受容体を選択的に調節する点でユニークです。 この選択性は、さまざまな生理学的および病理学的プロセスにおけるこれらの受容体の特定の役割を研究するための貴重なツールになります .

特性

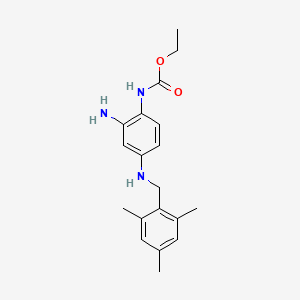

IUPAC Name |

ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOOTUMXCXKEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945828-50-2 | |

| Record name | 945828-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the pharmacological profile of AA29504 on α4β1/3δ GABAA receptors compare to other known ligands?

A1: Studies using a HEK293 cell line expressing α4β1/3δ GABAA receptors showed that AA29504 did not exhibit the expected δ-subunit selectivity. [] While compounds like THIP displayed clear superagonism at these receptors compared to binary α4β1/3 receptors, AA29504 did not demonstrate this difference. This finding highlights the complexity of GABAA receptor pharmacology and suggests that AA29504 might interact with these receptors differently than initially hypothesized.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。